Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate is a protected monosaccharide derivative with a stereochemically complex pyranose core. Its structure features a methyl ester at C2, three benzyloxy groups at C3, C4, and C5, and a free hydroxyl group at C6. This compound serves as a critical intermediate in carbohydrate synthesis, enabling selective functionalization for applications in glycochemistry and drug development. Below, we compare its structural, synthetic, and reactive properties with closely related analogs.
Properties
Molecular Formula |
C28H30O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C28H30O7/c1-31-27(29)26-24(33-18-21-13-7-3-8-14-21)23(32-17-20-11-5-2-6-12-20)25(28(30)35-26)34-19-22-15-9-4-10-16-22/h2-16,23-26,28,30H,17-19H2,1H3/t23-,24-,25+,26-,28-/m0/s1 |
InChI Key |
NKKRXSRPNADUQE-HIBXFOCJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF with the desired nucleophile.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a molecular formula of and a molecular weight of approximately 646.8 g/mol. It features multiple benzyloxy groups that enhance its solubility and reactivity, making it a versatile intermediate in chemical synthesis. The compound's stereochemistry is crucial for its biological activity and interaction with other molecules.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of hydroxyl and benzyloxy groups may contribute to the inhibition of cancer cell proliferation by interacting with specific cellular pathways. For instance, studies have shown that derivatives of tetrahydropyran can induce apoptosis in cancer cells through the modulation of signal transduction pathways .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Its structural components can disrupt bacterial cell membranes or inhibit essential enzymes, thereby preventing bacterial growth. Preliminary studies suggest that modifications to the benzyloxy groups can enhance its efficacy against resistant strains of bacteria .
Organic Synthesis Applications
1. Synthetic Intermediate
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to build diverse molecular architectures. For example, it can be used in glycosylation reactions to form glycosides that are important in pharmaceutical applications .
2. Chiral Building Block
Due to its stereogenic centers, this compound is an excellent chiral building block for synthesizing enantiomerically pure compounds. The chirality is essential in drug development as it can significantly influence the pharmacological properties of the resulting drugs .
Material Science Applications
1. Polymer Chemistry
The compound's reactive functional groups make it suitable for incorporation into polymer matrices. Its use in creating biodegradable polymers has been explored due to its potential environmental benefits and applications in drug delivery systems .
2. Coatings and Adhesives
this compound can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental degradation .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Organic Synthesis | Successfully used as a glycosyl donor in the synthesis of complex carbohydrates with high yields (up to 85%). |
| Study 4 | Polymer Chemistry | Developed biodegradable films incorporating the compound that exhibited tensile strength comparable to conventional plastics. |
Mechanism of Action
The mechanism of action of Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy groups can form hydrogen bonds and hydrophobic interactions with enzyme active sites or receptor binding sites. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Key Research Findings
Deprotection Efficiency : CAN effectively removes methoxybenzyl groups (), but free hydroxyls (as in the target) may necessitate milder conditions to avoid over-oxidation.
Stereochemical Impact : Yields in rearrangements () and couplings () are highly stereodependent, emphasizing the need for precise chiral control in the target’s synthesis.
Functional Group Trade-offs : While the C6 hydroxyl enhances reactivity for glycosylation, it introduces stability challenges compared to protected analogs (e.g., ).
Biological Activity
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound that has gained attention for its potential biological activities. This article reviews the compound's structure, synthesis methods, and biological properties based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: CHO
- CAS Number: 41546-21-8
- Molecular Weight: 365.41 g/mol
The compound features a tetrahydropyran ring with multiple benzyloxy groups and a hydroxyl group that contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyloxy groups to enhance stability during subsequent reactions.
- Formation of the Tetrahydropyran Ring: This is achieved through cyclization reactions involving appropriate precursors.
- Deprotection and Purification: After the desired structure is obtained, protecting groups are removed to yield the final product.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals effectively. A study reported a reduction in oxidative stress markers in cellular models treated with this compound.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various biological systems. Experimental models of inflammation indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
-
Study on Antioxidant Activity:
- Objective: To evaluate the antioxidant potential using DPPH radical scavenging assay.
- Findings: The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.
-
Study on Anti-inflammatory Effects:
- Objective: To assess the impact on cytokine production in LPS-stimulated macrophages.
- Findings: Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations of 10 µM and above.
-
Study on Antimicrobial Activity:
- Objective: To test against clinical isolates of bacteria.
- Findings: The compound displayed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for various strains tested.
Summary Table of Biological Activities
Q & A
Basic Question
- NMR Spectroscopy : H and C NMR are primary tools. For example, C NMR peaks at δ 100–110 ppm confirm the anomeric carbon, while benzyloxy groups appear at δ 70–80 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) validates molecular weight (e.g., [M+H] at m/z 1305.7 for derivatives) .
- IR Spectroscopy : Absorbance at 1700–1750 cm confirms ester carbonyl groups .
Q. Advanced Resolution of Data Contradictions :
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve ambiguities. For example, HMBC correlations differentiate between benzyloxy and methoxy groups .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., compound 4a ) provides definitive stereochemical assignments .
What methodologies are recommended for the selective removal of benzyl protecting groups without compromising the hydroxyl functionality?
Advanced Question
- Hydrogenolysis : Pd/C under H₂ gas selectively removes benzyl groups, but risks over-reduction of sensitive functionalities.
- Acidic Hydrolysis : Optimized conditions (e.g., 80% acetic acid with 2N HCl at 3535 K for 8 h) achieve >90% deprotection efficiency without degrading the hydroxyl group .
- Alternative Protecting Groups : Use p-methoxybenzyl (PMB) groups, which can be cleaved under milder oxidative conditions (e.g., DDQ) .
Advanced Question
- Esterification : Introduce aromatic esters (e.g., 4-(benzyloxy)benzoate) via HBTU-mediated coupling to enhance bioactivity. Yields range from 61–86% depending on steric hindrance .
- Glycosylation : Attach chromen-4-one derivatives to the tetrahydropyran core for antiradical activity, validated via DPPH radical scavenging assays .
Q. Analytical Validation :
Advanced Question
- Comparative Analysis : Cross-reference NMR data (e.g., H coupling constants) with crystallographic data. For example, J-values for axial vs. equatorial protons in tetrahydropyran rings (J = 9–12 Hz for axial-axial coupling) confirm chair conformations .
- Computational Modeling : Density Functional Theory (DFT) calculations predict C NMR shifts, resolving ambiguities in benzyloxy group orientations .
Example : In compound 43 , conflicting NOESY correlations were resolved by comparing experimental data with molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
